
Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known by its IUPAC name, is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the nitrogen atom, providing the compound’s name.
Quinoline Ring: The quinoline ring system (1,4,5,6,7,8-hexahydro-3-quinoline) forms the core structure. Quinoline derivatives exhibit diverse biological activities.
Phenyl Group (C6H5): The phenyl group is attached to the quinoline ring, contributing to the compound’s aromatic character.
Pyridine Ring: The pyridine ring (3-pyridinyl) is fused to the quinoline ring, adding further complexity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of an ethyl ester with an appropriate amine (such as 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid). The reaction typically occurs under acidic or basic conditions.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.
Analyse Chemischer Reaktionen
Reactions::
Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.
Substitution: Substituents on the phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidation of the amino group can lead to the corresponding nitro compound.
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl3) or strong acids (e.g., H2SO4).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).
Major Products:: The major products depend on the specific reaction conditions and substituents present. For example, reduction yields the tetrahydroquinoline derivative, while substitution leads to various phenyl- and pyridine-substituted products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: It may serve as a fluorescent probe or modulator of biological processes.
Industry: Limited industrial applications, but its unique structure inspires further investigation.
Wirkmechanismus
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways related to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related quinoline derivatives, such as quinine or chloroquine, which have distinct pharmacological profiles.
Eigenschaften
Molekularformel |
C23H23N3O3 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
ethyl 2-amino-5-oxo-1-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-23(28)21-19(15-8-7-13-25-14-15)20-17(11-6-12-18(20)27)26(22(21)24)16-9-4-3-5-10-16/h3-5,7-10,13-14,19H,2,6,11-12,24H2,1H3 |
InChI-Schlüssel |
SPKVKEPPRRYOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


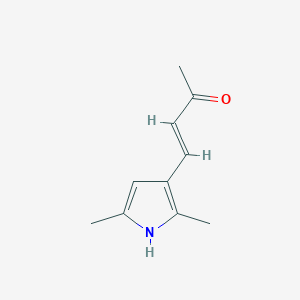
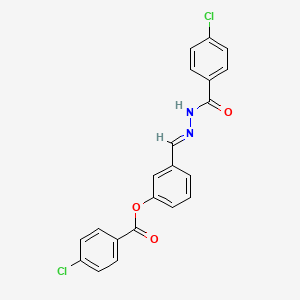
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12035460.png)
![[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12035466.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035473.png)

![3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione](/img/structure/B12035479.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12035486.png)
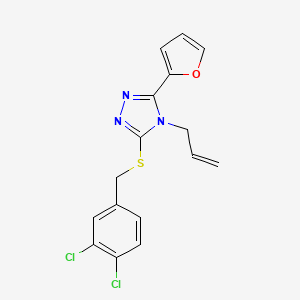
![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035494.png)
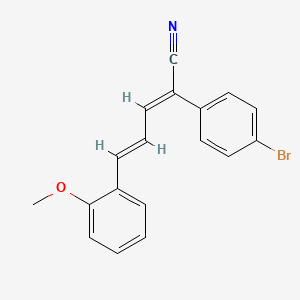
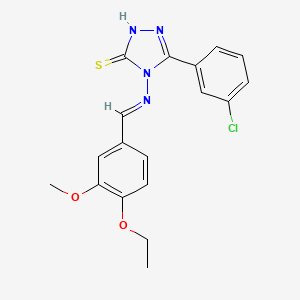
![N-(4-Chlorophenyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12035524.png)
![9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12035529.png)
